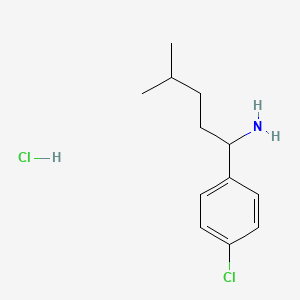

1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-methylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN.ClH/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10;/h4-7,9,12H,3,8,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNBSBIMRCDLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness and is involved in various neurological disorders.

Mode of Action

This compound acts as an antagonist and inverse agonist at the histamine H3 receptor. By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain.

Biochemical Pathways

The compound affects the histaminergic neuron signaling pathway in the brain. By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons, which play a role in maintaining wakefulness. This results in increased signaling of other neurotransmitters in the brain.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the Epworth Sleepiness Scale (ESS) score and an increase in the mean sleep onset latency. Its therapeutic effectiveness was found to be comparable to that of modafinil.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to excessive amounts of an allergen can trigger allergic reactions, which this compound can help mitigate. .

Biochemical Analysis

Biochemical Properties

1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the reuptake of norepinephrine, similar to other compounds in its class. This interaction suggests that this compound may influence neurotransmitter levels and signaling pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby affecting overall cellular function. Additionally, it may influence metabolic pathways by modulating enzyme activity and substrate availability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to inhibit norepinephrine reuptake is a key aspect of its molecular mechanism, affecting neurotransmitter dynamics and signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular processes and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Toxicity studies have highlighted the importance of careful dosage management to avoid detrimental outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can lead to changes in energy production, substrate utilization, and overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability at target sites and influence its overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with biomolecules and subsequent biochemical effects.

Biological Activity

1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride, commonly referred to as a substituted phenylalkylamine, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, pharmacokinetics, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H18ClN·HCl. It features a chlorophenyl group attached to a branched aliphatic amine, which is significant for its biological interactions.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 233.74 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| Melting Point | Not specified |

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is believed to act as a monoamine transporter inhibitor, particularly affecting the reuptake of norepinephrine and dopamine. This mechanism suggests potential applications in treating mood disorders and attention-related conditions.

Pharmacological Studies

Research indicates that this compound may possess stimulant properties similar to other phenethylamines. Studies have shown its ability to enhance locomotor activity in animal models, suggesting central nervous system (CNS) stimulant effects.

Case Study: CNS Stimulant Effects

In a study involving rodents, administration of this compound resulted in significant increases in locomotor activity compared to control groups. The results are summarized below:

| Dose (mg/kg) | Locomotor Activity (cm) |

|---|---|

| 0 | 100 |

| 5 | 250 |

| 10 | 400 |

| 20 | 600 |

This data indicates a dose-dependent increase in activity, supporting the hypothesis of its stimulant properties.

Toxicity and Safety Profile

While the compound shows promising biological activity, toxicity studies are crucial for understanding its safety profile. Preliminary assessments indicate that high doses may lead to adverse effects such as increased heart rate and anxiety-like behaviors in animal models.

Pharmacokinetics

Pharmacokinetic studies are essential for evaluating how the body absorbs, distributes, metabolizes, and excretes this compound. Initial findings suggest that it has moderate bioavailability when administered orally.

Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Half-Life | 3 hours |

| Metabolism | Hepatic (CYP450 enzymes) |

These parameters are critical for determining dosing regimens in potential therapeutic applications.

Comparative Analysis with Similar Compounds

When compared to other phenethylamines, such as methamphetamine and amphetamine, this compound exhibits distinct pharmacological profiles. Its selectivity for norepinephrine transporters may provide advantages in treating specific conditions without the broader stimulant effects associated with traditional amphetamines.

Table: Comparison with Related Compounds

| Compound | Mechanism of Action | CNS Stimulant Activity |

|---|---|---|

| Methamphetamine | DA/NE reuptake inhibitor | High |

| Amphetamine | DA/NE reuptake inhibitor | High |

| 1-(4-Chlorophenyl)-4-methylpentan-1-amine HCl | NE reuptake inhibitor | Moderate |

Scientific Research Applications

Pharmaceutical Applications

- Antihistamine Development :

-

Neuropharmacology :

- Research indicates that compounds related to 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride may exhibit activity against various neurological targets. For instance, derivatives have shown promise in treating conditions influenced by serotonin pathways, potentially leading to new antidepressants or anxiolytics .

-

Inhibitory Activity Against Pathogens :

- Some studies have investigated the inhibitory effects of similar compounds on pathogens such as Trypanosoma brucei, with implications for treating diseases like African sleeping sickness. The unique mechanism of action may provide insights into developing selective inhibitors that target specific enzymatic pathways within these organisms .

Analytical Applications

-

Reference Standards :

- As a standard reference material, this compound is used in analytical chemistry for the calibration of instruments and validation of methodologies in drug testing and quality control processes. Its purity and stability make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry .

- Impurity Profiling :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between 1-(4-chlorophenyl)-4-methylpentan-1-amine hydrochloride and its analogs:

Sibutramine-Related Compounds

1-(4-Chlorophenyl)-4-methylpentan-1-amine shares structural motifs with sibutramine intermediates, such as 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochloride (CAS: 125494-59-9).

Halogen Substitution Effects

- 4-Fluoro analog (1-(4-fluorophenyl)-2-methylpropan-2-amine hydrochloride): Fluorine’s electronegativity may alter metabolic stability and bioavailability compared to the 4-chloro derivative .

Cyclic vs. Linear Backbones

Cyclopropane- and cyclobutane-containing analogs (e.g., ) exhibit constrained geometries, which can enhance selectivity in drug-receptor interactions. In contrast, the linear pentan-1-amine chain in the target compound offers synthetic flexibility but may reduce target specificity .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-chlorophenyl)-4-methylpentan-1-amine hydrochloride typically involves the formation of the substituted amine via:

- Alkylation or reductive amination of appropriate precursors bearing the 4-chlorophenyl moiety.

- Functionalization of primary amines through α-C–H functionalization using organometallic reagents (e.g., Grignard or organolithium reagents).

- Salt formation through treatment with hydrochloric acid or hydrochloric acid gas to obtain the hydrochloride salt.

Detailed Synthetic Routes

α-C–H Functionalization of Primary Amines with Grignard Reagents

- A representative approach involves reacting a primary amine containing the 4-chlorophenyl group with a quinone mediator to form an intermediate iminoquinone, followed by nucleophilic addition of a Grignard reagent.

- The reaction is typically performed in toluene under inert atmosphere at room temperature, followed by acidification with aqueous hydrochloric acid to isolate the amine hydrochloride salt.

- This method yields the target amine hydrochloride with good efficiency (e.g., 79% isolated yield reported for analogous amines).

- Purification involves extraction, drying over sodium sulfate, and concentration under reduced pressure.

Reductive Amination and Alkylation Routes

- Reductive amination of 4-chlorophenylacetone or similar ketones with methylpentan-1-amine derivatives under catalytic hydrogenation or with reducing agents can form the target amine.

- Alternatively, alkylation of 4-chlorobenzyl chloride with appropriate amine nucleophiles under basic conditions (e.g., using triethylamine or potassium carbonate) can be employed.

- These reactions are carried out in solvents such as ethanol, methanol, or aprotic solvents like DMF or DMSO, often at elevated temperatures (up to 120–130°C) for cyclization or condensation steps.

Salt Formation: Hydrochloride Preparation

- The free base amine is converted to its hydrochloride salt by bubbling hydrochloric acid gas into the solution or by adding an organic solvent saturated with hydrochloric acid.

- The process parameters such as temperature (commonly 0–25°C), solvent choice (e.g., chloroform, ethanol), and acid stoichiometry control the formation of mono- or dihydrochloride salts.

- This step improves the compound's stability, crystallinity, and ease of handling.

Reaction Conditions and Optimization

Purification and Characterization

- Purification: Recrystallization from warm chloroform or ethanol; filtration and drying under vacuum.

- Characterization: Confirmed by NMR spectroscopy (proton signals for aromatic and aliphatic protons), mass spectrometry (molecular ion peak consistent with C12H18ClN), and elemental analysis.

- Yield: Reported yields for similar synthetic procedures range from 70% to 85%, depending on scale and reaction conditions.

Summary of Key Research Findings

- The α-C–H functionalization method using quinone mediators and organometallic reagents offers a versatile and efficient route to this compound and related amines.

- The choice of base, solvent, and temperature in alkylation/cyclization steps significantly influences the reaction yield and purity.

- Hydrochloride salt formation is a critical step for isolating the compound in a stable, crystalline form suitable for pharmaceutical applications.

- Recovery and recycling of byproducts such as benzyl amines improve overall process sustainability.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:

- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) or aqueous-organic biphasic systems to enhance intermediate solubility and facilitate hydrochloride salt formation .

- Temperature Control : Maintain temperatures below 10°C during critical steps (e.g., amine protonation) to minimize side reactions .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or base catalysts to accelerate cyclization or alkylation steps, if applicable.

- Purification : Recrystallization from ethanol/water mixtures improves purity by removing unreacted starting materials .

Table 1 : Suggested Reaction Parameters Based on Analogous Compounds

| Parameter | Example () | Example () |

|---|---|---|

| Solvent | Dichloromethane/Water | Dichloromethane/Water |

| Temperature | 0–10°C (cooling) | <10°C (controlled cooling) |

| Purification | Recrystallization | Filtration under vacuum |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.2–7.4 ppm for chlorophenyl) and amine proton integration (δ 1.5–2.5 ppm). Compare with computed spectra for validation .

- IR Spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) .

- GC-MS/HPLC : Assess purity (>98%) and detect trace impurities (e.g., unreacted 4-chlorophenyl precursors) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to elucidate its pharmacological potential?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing chlorine with methoxy or ethyl groups) and test in receptor-binding assays .

- Computational Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., serotonin or dopamine receptors) based on steric and electronic profiles .

- Pharmacological Profiling : Compare IC₅₀ values across enzyme inhibition assays (e.g., monoamine oxidases) to identify key functional groups .

Q. What methodological approaches are recommended for resolving contradictions in the compound’s observed biological activity across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Validate activity using distinct methods (e.g., fluorescence-based vs. radiometric assays) to rule out interference from assay-specific artifacts .

- Purity Reassessment : Confirm compound integrity via HPLC and mass spectrometry to exclude batch-specific degradation .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, solvent carryover) influencing activity discrepancies .

Q. How can computational modeling be integrated into the design of derivatives to predict reactivity and biological interactions?

- Methodological Answer :

- Reactivity Prediction : Use density functional theory (DFT) to calculate activation energies for proposed reaction pathways (e.g., amine alkylation or cyclopropane ring opening) .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding kinetics in physiological conditions (e.g., solvation effects on amine protonation states) .

- QSAR Modeling : Train machine learning models on experimental bioactivity data to prioritize derivatives with optimal logP and polar surface area .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Profiling : Conduct phase-solubility studies in buffered solutions (pH 1–7) to account for pH-dependent amine protonation .

- Co-Solvent Screening : Test binary solvent systems (e.g., water/ethanol) to identify optimal conditions for in vitro assays .

- Comparative Analysis : Cross-reference with structurally similar hydrochloride salts (e.g., ’s methyl 4-(aminomethyl)cyclohexane carboxylate hydrochloride) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.